molecular formula C9H15NO B485607 7-allylazepan-2-one CAS No. 165385-96-6

7-allylazepan-2-one

Cat. No.: B485607
CAS No.: 165385-96-6
M. Wt: 153.22g/mol
InChI Key: PEQHDCZVPRQCHM-UHFFFAOYSA-N
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Description

7-allylazepan-2-one is a chemical compound with the molecular formula C9H15NO It belongs to the class of azepanones, which are seven-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allylazepan-2-one typically involves the ring-expansion of a suitable precursor. One common method is the reaction of a cyclohexanone derivative with an allyl group under the influence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azidopropanol, which undergoes ring expansion to form the azepanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

7-allylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azepanones.

Scientific Research Applications

7-allylazepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-allylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: A similar seven-membered lactam without the allyl group.

    Caprolactam: A six-membered lactam used in the production of nylon.

    Piperidone: A six-membered lactam with similar chemical properties.

Uniqueness

7-allylazepan-2-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

165385-96-6

Molecular Formula

C9H15NO

Molecular Weight

153.22g/mol

IUPAC Name

7-prop-2-enylazepan-2-one

InChI

InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h2,8H,1,3-7H2,(H,10,11)

InChI Key

PEQHDCZVPRQCHM-UHFFFAOYSA-N

SMILES

C=CCC1CCCCC(=O)N1

Canonical SMILES

C=CCC1CCCCC(=O)N1

Origin of Product

United States

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